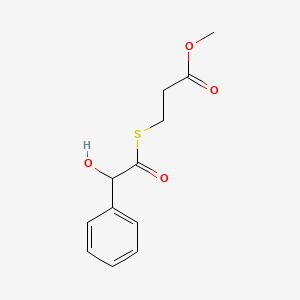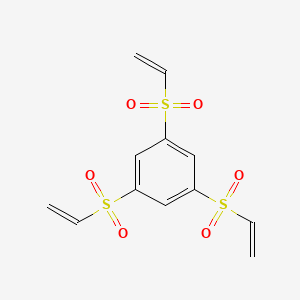
1,3,5-Tri(ethenesulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tri(ethenesulfonyl)benzene is an aromatic compound characterized by the presence of three ethenesulfonyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Tri(ethenesulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of benzene with ethenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of hydrogen atoms on the benzene ring with ethenesulfonyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tri(ethenesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the ethenesulfonyl groups can be replaced by other substituents.
Oxidation and Reduction: The ethenesulfonyl groups can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Oxidation: Sulfonic acids are the major products formed from the oxidation of ethenesulfonyl groups.
Reduction: Sulfides are the primary products formed from the reduction of ethenesulfonyl groups.
Aplicaciones Científicas De Investigación
1,3,5-Tri(ethenesulfonyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,5-Tri(ethenesulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethenesulfonyl groups can act as electron-withdrawing substituents, influencing the reactivity of the benzene ring. This can affect the compound’s interaction with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tri(azobenzeneethynyl)benzene: This compound has azobenzene groups instead of ethenesulfonyl groups and exhibits different optical properties.
1,3,5-Trinitrobenzene: Contains nitro groups and is known for its explosive properties.
1,3,5-Triheptylbenzene: Features heptyl groups and is used in different industrial applications.
Uniqueness
1,3,5-Tri(ethenesulfonyl)benzene is unique due to its ethenesulfonyl groups, which impart distinct chemical reactivity and potential applications in various fields. Its ability to undergo specific substitution, oxidation, and reduction reactions makes it a versatile compound for research and industrial purposes.
Propiedades
Número CAS |
63226-60-8 |
|---|---|
Fórmula molecular |
C12H12O6S3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1,3,5-tris(ethenylsulfonyl)benzene |
InChI |
InChI=1S/C12H12O6S3/c1-4-19(13,14)10-7-11(20(15,16)5-2)9-12(8-10)21(17,18)6-3/h4-9H,1-3H2 |
Clave InChI |
VMWMDCNYXKAFDN-UHFFFAOYSA-N |
SMILES canónico |
C=CS(=O)(=O)C1=CC(=CC(=C1)S(=O)(=O)C=C)S(=O)(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


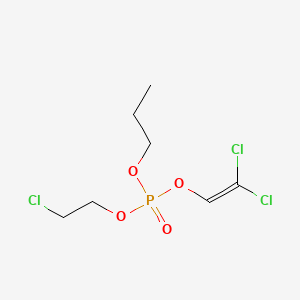
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)


![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
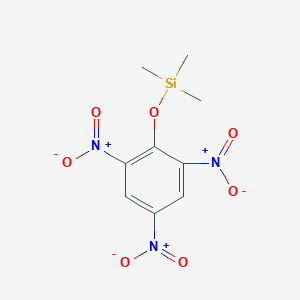
![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)

![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)
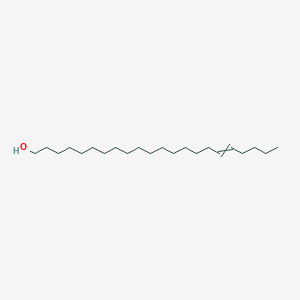


![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
